molecular formula C9H10O5S B310507 methyl 2-((methylsulfonyl)oxy)benzoate

methyl 2-((methylsulfonyl)oxy)benzoate

Cat. No.: B310507
M. Wt: 230.24 g/mol
InChI Key: RRYYFUQICXOSKE-UHFFFAOYSA-N
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Description

methyl 2-((methylsulfonyl)oxy)benzoate is an organic compound with the chemical formula C9H10O5S. It is a white to yellowish solid with low solubility and a melting point of about 40 to 42°C . This compound is commonly used in research and development, particularly in the field of organic synthesis.

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 2-methylsulfonyloxybenzoate

InChI

InChI=1S/C9H10O5S/c1-13-9(10)7-5-3-4-6-8(7)14-15(2,11)12/h3-6H,1-2H3

InChI Key

RRYYFUQICXOSKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

methyl 2-((methylsulfonyl)oxy)benzoate can be synthesized through the reaction of methyl salicylate with methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and an inert solvent like toluene. The mixture is stirred under an inert atmosphere at a controlled temperature, usually around 5-10°C, for about 20 hours . The product is then purified through column chromatography.

Chemical Reactions Analysis

methyl 2-((methylsulfonyl)oxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

methyl 2-((methylsulfonyl)oxy)benzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals. Its applications include:

Mechanism of Action

The mechanism of action of methyl 2-(methanesulfonyloxy)benzoate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate ester. This cleavage leads to the formation of reactive intermediates that can interact with nucleophilic sites within the cell . The compound’s structure allows it to selectively target specific molecular pathways, making it useful in various biochemical applications.

Comparison with Similar Compounds

methyl 2-((methylsulfonyl)oxy)benzoate is similar to other methanesulfonate esters, such as methyl 2-methylsulfonylbenzoate and methyl 2-methylsulfinylbenzoate. it is unique in its specific reactivity and applications. For instance, while methyl 2-methylsulfonylbenzoate is primarily used in basic hydrolysis reactions, methyl 2-(methanesulfonyloxy)benzoate is more versatile and can be used in a wider range of synthetic and coupling reactions .

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